molecular formula C18H18N2O4S B2436545 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705871-48-2

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2436545
CAS No.: 1705871-48-2
M. Wt: 358.41
InChI Key: HFTJAHYXDBBIKZ-UHFFFAOYSA-N
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Description

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives.

Properties

IUPAC Name

3-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(12-20-13-4-1-2-5-14(13)24-18(20)22)19-8-7-16(25-11-9-19)15-6-3-10-23-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTJAHYXDBBIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, including cyclization, substitution, and reduction reactions. The starting materials typically include furan, thiazepane, and benzoxazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to proteins such as prostaglandin H2 synthase and trypsin, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Similar compounds to 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one include other benzoxazole derivatives such as:

Biological Activity

The compound 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one represents a novel class of bioactive molecules characterized by their unique structural features, including a furan ring, a thiazepane ring, and a benzoxazole moiety. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

ComponentStructure
Furan RingPresent
Thiazepane RingPresent
Benzoxazole MoietyPresent
Molecular FormulaC₁₈H₁₈N₂O₃S

This unique combination of heterocycles is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and thiazepane rings have shown potential antimicrobial properties. For instance, derivatives of thiazepane have been noted for their effectiveness against various bacterial strains.
  • Anticancer Activity : The benzoxazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. Studies have indicated that compounds similar to the target compound can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Antimicrobial Studies

In a study evaluating the antimicrobial properties of related compounds, several derivatives were tested against common pathogens such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for active compounds were recorded, highlighting the structure-activity relationship (SAR) where specific substitutions enhanced activity .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. subtilis
Compound A1510
Compound B2025
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential was evaluated through in vitro assays on various human cancer cell lines. The results indicated significant cytotoxicity attributed to the presence of the benzoxazole moiety, which is known for its ability to interact with tubulin and inhibit cell division.

Cell LineIC₅₀ (µM) for Target CompoundStandard Drug IC₅₀ (µM)
MCF-7TBD5
A549TBD10
PC3TBD8

The proposed mechanism of action for the target compound involves its interaction with specific molecular targets within cells. The thiazepane ring may facilitate binding to proteins involved in cell signaling pathways, while the benzoxazole moiety could disrupt microtubule formation, leading to apoptosis in cancer cells. This dual action enhances its therapeutic potential against both microbial infections and cancer.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Case Study on Anticancer Efficacy : A study published in 2021 demonstrated that a related benzoxazole derivative exhibited up to a 10-fold increase in potency compared to standard chemotherapeutics across multiple cancer cell lines .
  • Antimicrobial Trials : Another research effort focused on evaluating derivatives against resistant strains of bacteria, revealing promising results that suggest modifications to the furan and thiazepane structures could enhance efficacy.

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